REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:23][C:22]([CH:24]=O)=[CH:21][CH:20]=2)=[CH:15][CH:14]=1.C(O)(=O)C1C=CC=CC=1.N1CCCCC1>C1C=CC=CC=1.O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[O:23][C:22]([CH:24]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:21][CH:20]=2)=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours on a steam bath
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Duration
|
4 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated to an oil under reduced pressure
|
Type
|
WASH
|
Details
|
Washing the residue with benzene (500 ml)
|
Type
|
CUSTOM
|
Details
|
yielded a dark solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane yielding yellow product (111 g, 64% yeild), m.p. 78°-80°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C(C(=O)OCC)C(=O)OCC)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |